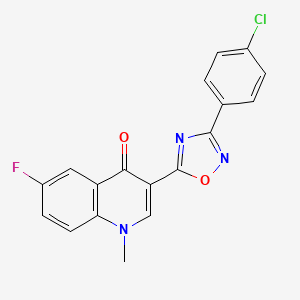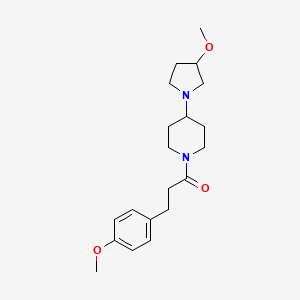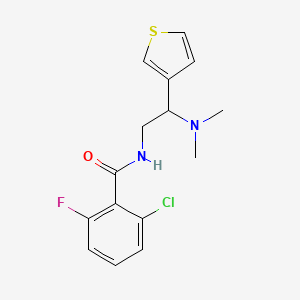
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes several common functional groups: a chlorophenyl group, an oxadiazole ring, and a quinolinone structure. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the phenyl and quinolinone groups) could lead to interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole ring is often involved in hydrogen bonding and other non-covalent interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like its size, shape, and the specific functional groups present would determine properties like its solubility, melting point, and reactivity .科学的研究の応用
Anticancer Activity
The compound has shown potential as an anticancer agent . It has been designed to include pharmacophores such as alkyl or aralkyl and a sulfonyl group, which are known to contribute to antitumor properties . The introduction of these groups into the compound’s structure could enhance its antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, as indicated by IC50 values . This suggests its potential use in the development of new cancer therapies.
Neuroprotective Properties
Another significant application is in the field of neuroprotection . Derivatives of this compound have been evaluated for their neuroprotective and anti-neuroinflammatory properties . These properties are crucial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s ability to inhibit nitric oxide and tumor necrosis factor-alpha production in microglia cells indicates its potential as a therapeutic agent in neuroinflammation and neuronal cell protection .
Nonlinear Optical Properties
The compound has also been studied for its nonlinear optical properties . It has been found to possess significant second and third-order nonlinear optical properties, which are essential for applications in optoelectronics . The high static and dynamic polarizability and harmonic generation values suggest that this compound could be used in the fabrication of optoelectronic devices like optical switches, memory devices, and signal processing units .
Antimicrobial Activity
Although not directly related to the exact compound , derivatives with similar structures have been explored for their antimicrobial activity . These compounds could potentially be developed into agents that act against various bacterial and fungal pathogens, contributing to the field of infectious diseases .
Insecticidal Properties
Compounds with a similar structural framework have demonstrated insecticidal properties . For instance, chlorfenapyr, which shares a similar moiety, is known for its effectiveness against a range of pests . This suggests that the compound could be modified to enhance its insecticidal activity, providing a basis for new pest control agents.
Enzyme Inhibition
The compound’s framework has been utilized in the synthesis of inhibitors for specific enzymes. For example, related compounds have been used as potent inhibitors for protein-tyrosine phosphatase, which is involved in various signaling pathways within cells . This indicates the potential of the compound to be used in the development of enzyme inhibitors for therapeutic or research purposes.
作用機序
Target of Action
Similar compounds have been shown to interact with oxidative and inflammatory pathways . More research is needed to identify the specific targets of this compound.
Mode of Action
Compounds with similar structures have been shown to modulate oxidative and inflammatory responses
Biochemical Pathways
The compound is likely to affect oxidative and inflammatory pathways based on the properties of similar compounds . These pathways play crucial roles in various physiological processes, including immune response and cellular stress response. Alterations in these pathways can have significant downstream effects, potentially influencing a wide range of biological functions.
Result of Action
Based on the properties of similar compounds, it may have potential antioxidant and anti-inflammatory effects
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O2/c1-23-9-14(16(24)13-8-12(20)6-7-15(13)23)18-21-17(22-25-18)10-2-4-11(19)5-3-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVTUJCOZHFSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2773138.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2773142.png)
![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2773143.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2773146.png)

![4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2773149.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide](/img/structure/B2773151.png)

![N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2773154.png)
![1-(3-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2773156.png)